molecular formula C16H14N2O B15358159 4-Isoquinolin-4-yl-3-methoxyaniline

4-Isoquinolin-4-yl-3-methoxyaniline

Cat. No.: B15358159
M. Wt: 250.29 g/mol
InChI Key: OYXULLIVZOVFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isoquinolin-4-yl-3-methoxyaniline is an aromatic amine derivative featuring a 3-methoxyaniline core substituted with an isoquinolin-4-yl group at the para position. The isoquinoline moiety imparts unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

4-isoquinolin-4-yl-3-methoxyaniline

InChI

InChI=1S/C16H14N2O/c1-19-16-8-12(17)6-7-14(16)15-10-18-9-11-4-2-3-5-13(11)15/h2-10H,17H2,1H3

InChI Key

OYXULLIVZOVFBN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)C2=CN=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route is the Biltz synthesis, which involves the cyclization of o-aminobenzonitriles with α-diketones under acidic conditions. Another approach is the Pictet-Spengler reaction, where tryptamines are cyclized with aldehydes or ketones in the presence of acid catalysts.

Industrial Production Methods: In an industrial setting, the synthesis of 4-Isoquinolin-4-yl-3-methoxyaniline may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity while minimizing waste and byproducts.

Chemical Reactions Analysis

Types of Reactions: 4-Isoquinolin-4-yl-3-methoxyaniline can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.

Scientific Research Applications

4-Isoquinolin-4-yl-3-methoxyaniline has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-Isoquinolin-4-yl-3-methoxyaniline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s closest structural analogs include derivatives with variations in the aromatic or heterocyclic substituents. A notable example is cis (±) 3-[4-Hydroxy-6-benzyloxychroman-3-ylmethyl]-4-methoxyaniline, described in a Pfizer patent (). Key structural differences include:

  • Core structure : Both compounds share the 3-methoxyaniline backbone.
  • Substituents: 4-Isoquinolin-4-yl-3-methoxyaniline: Features a planar, electron-deficient isoquinoline ring, enhancing π-π stacking interactions. Pfizer compound: Contains a chroman ring (oxygen-containing heterocycle) and a benzyloxy group, increasing lipophilicity and steric bulk.

Physicochemical Properties

Property This compound cis (±) 3-[4-Hydroxy-6-benzyloxychroman-3-ylmethyl]-4-methoxyaniline
Molecular Formula C₁₆H₁₃N₂O C₂₄H₂₄N₂O₃
Molecular Weight ~249.3 g/mol ~388.5 g/mol
Key Functional Groups Isoquinoline, methoxy, aniline Chroman, benzyloxy, methoxy, aniline
Solubility Moderate in polar solvents (DMF, DMSO) Likely low due to benzyloxy and chroman groups

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.